Latrunculin A was first identified from the marine sponge Latrunculia magnifica, found in the waters of the Caribbean. The compound has since been extracted from various species of sponges, highlighting its ecological significance and potential for biotechnological applications.
Latrunculin A belongs to a class of compounds known as macrolides, characterized by their large lactone rings. It is specifically classified under the group of actin-depolymerizing agents, which also includes other compounds like latrunculin B and cytochalasins.
The synthesis of latrunculin A has been approached through various synthetic strategies, primarily focusing on total synthesis methods. Notable synthetic routes include:
The total synthesis of latrunculin A involves multiple steps, including:
Recent advancements have also explored alternative methods such as alkyne metathesis to improve yields and simplify processes .
Latrunculin A has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. Its molecular formula is .
Latrunculin A primarily acts through its interaction with actin filaments, leading to depolymerization. The key reactions include:
The binding affinity of latrunculin A for actin has been quantified, revealing an equilibrium dissociation constant that indicates its potency as an actin disruptor .
The mechanism by which latrunculin A exerts its effects involves several steps:
Studies have shown that treatment with latrunculin A leads to observable changes in cell morphology and behavior, demonstrating its effectiveness as an experimental tool in cell biology .
Relevant analyses indicate that latrunculin A maintains its activity over a range of concentrations, making it suitable for various experimental setups .
Latrunculin A serves multiple scientific purposes:
Latrunculin A (LatA), a marine macrolide isolated from Negombata magnifica sponges, exerts its primary biological effect by binding reversibly to globular actin (G-actin) monomers. This 1:1 stoichiometric interaction occurs in the nucleotide-binding cleft between subdomains 2 and 4 of actin, with the thiazolidinone moiety buried deep within the cleft and the macrolide ring positioned above the ATP-binding site [1] [7]. LatA stabilizes a conformationally rigid state that sterically hinders domain rotation required for actin polymerization into filaments (F-actin) [7] [10].
Single-molecule TIRF microscopy studies reveal that LatA exhibits strong nucleotide-state selectivity:
Table 1: Binding Affinities of Latrunculin A for Actin Monomers
Actin Nucleotide State | Dissociation Constant (Kd) | Biological Implication |
---|---|---|
ATP-actin | 0.1 μM | Prevents polymerization of energy-rich monomers |
ADP-Pi-actin | 0.4 μM | Moderately stabilizes intermediate polymerization state |
ADP-actin | 4.7 μM | Weak binding to depolymerization-prone monomers |
This hierarchy indicates LatA preferentially sequesters polymerization-competent ATP-actin, effectively depleting the monomer pool available for filament assembly [1] [3].
Thermodynamic modeling demonstrates LatA binds actin filaments weakly (Kd >100 μM), indicating minimal direct interaction with F-actin [1]. The compound shifts the G-actin/F-actin equilibrium toward monomer sequestration through:
Beyond monomer sequestration, LatA directly accelerates filament disassembly through two synergistic mechanisms: severing of existing filaments and accelerated terminal subunit dissociation [1] [3].
TIRF microscopy of single actin filaments shows LatA increases depolymerization rates at both ends in a saturable manner:
Table 2: Depolymerization Kinetics Induced by Latrunculin A
Filament Type | Basal Depolymerization Rate | Rate with LatA (≥60 μM) |
---|---|---|
ATP-actin barbed end | -1.7 subunits/s | -5.5 subunits/s |
ATP-actin pointed end | -0.3 subunits/s | -2.8 subunits/s |
ADP-actin barbed end | -5.5 subunits/s | No significant change |
LatA accelerates "aging" of filament ends by promoting inorganic phosphate (Pi) dissociation from terminal ADP-Pi-actin subunits:
This terminal aging mechanism explains rapid actin network collapse within seconds of LatA exposure in live cells [1] [2].
Structural Determinants of ActivityLatA differs from LatB by a C14/C16 macrolide and methyl substituent, conferring:
Synthetic Derivatives with Enhanced TargetingStructure-activity relationship studies guided modifications:
Table 3: Comparative Bioactivity of Latrunculin A and Derivatives
Compound | EC50 (HeLa proliferation) | Relative Actin Disruption Efficiency | Unique Properties |
---|---|---|---|
Latrunculin A | ~3 μM | 1× (reference) | Natural compound |
Latrunculin B | ~9 μM | 0.3× | Higher solubility |
17-O-N-benzylcarbamate | 0.6 μM | 5× | HIF-1 suppression |
OptoLat (14) | ~3 μM | 1× (light-activated) | Spatiotemporal control |
Therapeutic ImplicationsDerivatives show enhanced therapeutic potential in oncology models:
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